
Pinacyanol iodide
Übersicht
Beschreibung
Compounds that contain three methine groups. They are frequently used as cationic dyes used for differential staining of biological materials.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Computational Modeling
Pinacyanol iodide has been a subject of interest in the field of structural analysis. Kim and Kim (2008) determined its structure using NMR spectra and theoretical calculations. Their research provided detailed insights into the conformer structure of this compound, highlighting its chemical properties and potential applications in molecular design (Se-Mi Kim & D. H. Kim, 2008).
Fundamental and Applied Research
Shapovalov (2022) summarized key results obtained from the applications of pinacyanol (PIN) in various research domains over the past century. This research encompassed the study of structural, protolytic, and thermodynamic properties of pinacyanol in diverse systems, contributing to a deep understanding of its intermolecular interactions and potential for scientific applications (S. Shapovalov, 2022).
Photoisomerization Studies
Ma and Yartsev (2016) investigated the photoisomerization of this compound in alcohols using femtosecond time-resolved absorption spectroscopy. This study provided insights into the excited state dynamics of the compound, relevant for applications in photochemistry and photophysics (F. Ma & A. Yartsev, 2016).
Template for Nanostructured Materials
Rodríguez-Abreu, Torres, and Tiddy (2011) explored the use of pinacyanol acetate for the preparation of nanostructured silica. They showed that the dye forms liquid crystals that can be used as templates in the sol-gel reaction, leading to the synthesis of silica nanofibers with potential applications in material science (C. Rodríguez‐Abreu, C. Torres, & G. Tiddy, 2011).
Photosensitization Research
Barazzouk, Lee, and colleagues (2000) investigated the singlet and triplet excited-state behavior of pinacyanol on nanocrystallites. This study is significant for understanding the photosensitization aspects of pinacyanol, which can inform its use in photovoltaic and photochemical applications (Said Barazzouk, Hong Lee, & Surat Hotchandani, P. Kamat, 2000).
Wirkmechanismus
Target of Action
Pinacyanol iodide is a cyanine dye . It is an organic cation, typically isolated as the chloride or iodide salts
Biochemical Pathways
It is known that the dye has structural, protolytic, and thermodynamic properties in different systems . These systems include aqueous and aqueous–organic solutions, premicellar and micellar surfactant systems, and salt-containing solutions .
Result of Action
It is known that this compound exhibits ultrafast excited-state isomerization .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the dye’s properties can be affected in different systems, such as aqueous and aqueous–organic solutions, premicellar and micellar surfactant systems, and salt-containing solutions . .
Biochemische Analyse
Biochemical Properties
Pinacyanol iodide plays a crucial role in various biochemical reactions. It interacts with several biomolecules, including enzymes, proteins, and other organic ions. The dye is known for its ability to form self-associations and dissimilar associations with other dyes, organic ions, and metal complex compounds . These interactions are essential for its function as a sensitizer and its biological activities.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The dye’s interaction with cellular components can lead to changes in cell behavior and function, making it a valuable tool in biochemical research .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The dye can inhibit or activate enzymes, leading to changes in gene expression and cellular function. These interactions are crucial for its role as a sensitizer and its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The dye’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, making it a reliable tool for biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the dye can effectively interact with cellular components without causing adverse effects. At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are essential for its role in biochemical reactions and its biological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the dye’s localization and accumulation, affecting its activity and function .
Subcellular Localization
This compound’s subcellular localization is directed by targeting signals and post-translational modifications. These mechanisms ensure that the dye reaches specific compartments or organelles, where it can exert its effects on cellular function .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Pinacyanol iodide can be achieved through a two-step reaction process. The first step involves the synthesis of Pinacyanol chloride, which is then converted to Pinacyanol iodide in the second step.", "Starting Materials": [ "4-Dimethylaminobenzaldehyde", "Acetone", "Hydrochloric acid", "Sodium nitrite", "Sodium iodide" ], "Reaction": [ "Step 1: Synthesis of Pinacyanol chloride", "1. Dissolve 4-dimethylaminobenzaldehyde (1.0 g) in acetone (10 mL) in a round-bottom flask.", "2. Add hydrochloric acid (1.0 mL) to the flask and stir the mixture for 10 minutes.", "3. Add sodium nitrite (0.5 g) to the flask and stir the mixture for 30 minutes.", "4. Filter the resulting mixture and wash the solid with water.", "5. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "6. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "7. Filter the resulting mixture and wash the solid with water.", "8. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "9. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "10. Filter the resulting mixture and wash the solid with water.", "11. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "12. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "13. Filter the resulting mixture and wash the solid with water.", "14. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "15. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "16. Filter the resulting mixture and wash the solid with water.", "17. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "18. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "19. Filter the resulting mixture and wash the solid with water.", "20. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "21. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "22. Filter the resulting mixture and wash the solid with water.", "23. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "24. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "25. Filter the resulting mixture and wash the solid with water.", "26. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "27. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "28. Filter the resulting mixture and wash the solid with water.", "29. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "30. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "31. Filter the resulting mixture and wash the solid with water.", "32. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "33. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "34. Filter the resulting mixture and wash the solid with water.", "35. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "36. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "37. Filter the resulting mixture and wash the solid with water.", "38. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "39. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "40. Filter the resulting mixture and wash the solid with water.", "41. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "42. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "43. Filter the resulting mixture and wash the solid with water.", "44. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "45. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "46. Filter the resulting mixture and wash the solid with water.", "47. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "48. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "49. Filter the resulting mixture and wash the solid with water.", "50. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "51. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "52. Filter the resulting mixture and wash the solid with water.", "53. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "54. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "55. Filter the resulting mixture and wash the solid with water.", "56. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "57. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "58. Filter the resulting mixture and wash the solid with water.", "59. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "60. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "61. Filter the resulting mixture and wash the solid with water.", "62. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "63. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "64. Filter the resulting mixture and wash the solid with water.", "65. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "66. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "67. Filter the resulting mixture and wash the solid with water.", "68. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "69. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "70. Filter the resulting mixture and wash the solid with water.", "71. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "72. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "73. Filter the resulting mixture and wash the solid with water.", "74. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "75. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "76. Filter the resulting mixture and wash the solid with water.", "77. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "78. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "79. Filter the resulting mixture and wash the solid with water.", "80. Dissolve the solid in acetone (10 mL) and add hydrochlor | |
CAS-Nummer |
605-91-4 |
Molekularformel |
C25H25IN2 |
Molekulargewicht |
480.4 g/mol |
IUPAC-Name |
(2Z)-1-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;iodide |
InChI |
InChI=1S/C25H25N2.HI/c1-3-26-22(18-16-20-10-5-7-14-24(20)26)12-9-13-23-19-17-21-11-6-8-15-25(21)27(23)4-2;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QWYZFXLSWMXLDM-UHFFFAOYSA-M |
Isomerische SMILES |
CCN1/C(=C\C=C\C2=[N+](C3=CC=CC=C3C=C2)CC)/C=CC4=CC=CC=C41.[I-] |
SMILES |
CCN1C(=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-] |
Kanonische SMILES |
CCN1C(=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-] |
| 605-91-4 | |
Physikalische Beschreibung |
Bright blue-green solid; [Merck Index] |
Verwandte CAS-Nummern |
2768-90-3 (Parent) |
Synonyme |
1,1'-diethyl-2,2'-carbocyanine chloride cyanine dye 9 pinacyanol pinacyanol chloride quinaldine blue quinaldine blue ethyl sulfate quinaldine blue iodide quinaldine blue tosylate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


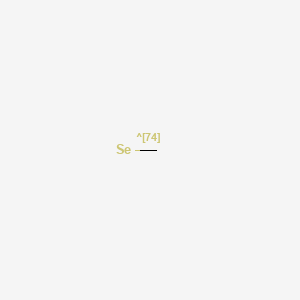
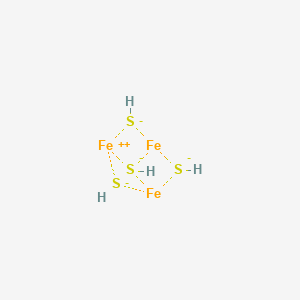



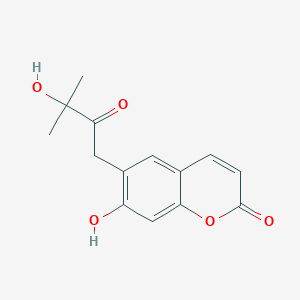
![(2Z)-7-amino-2-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-5,6-dimethoxy-3H-inden-1-one](/img/structure/B1235839.png)
![N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]-1,3-benzothiazol-2-amine](/img/structure/B1235841.png)
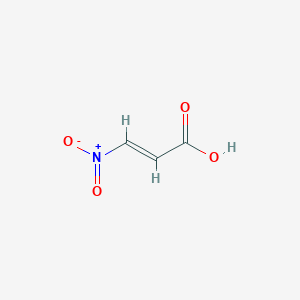
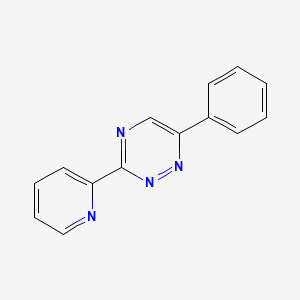
![2-[[3-(3-Chloro-4-fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino]butan-1-ol](/img/structure/B1235847.png)

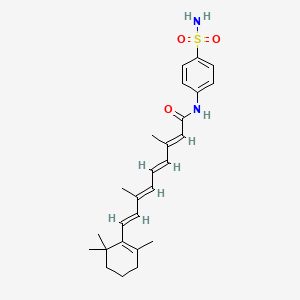
![(2,5-dioxopyrrolidin-1-yl) 3-[(E)-2-nitroethenyl]benzoate](/img/structure/B1235852.png)
